Calcium succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomedical Research:

Calcium succinate has been studied in various areas of biomedical research, including:

- Cellular energy metabolism: Calcium succinate plays a role in the Krebs cycle, a central metabolic pathway in cells. Studies suggest it may influence mitochondrial function and energy production [Source: National Institutes of Health (.gov) ].

Material Science Research:

Calcium succinate has potential applications in material science research, such as:

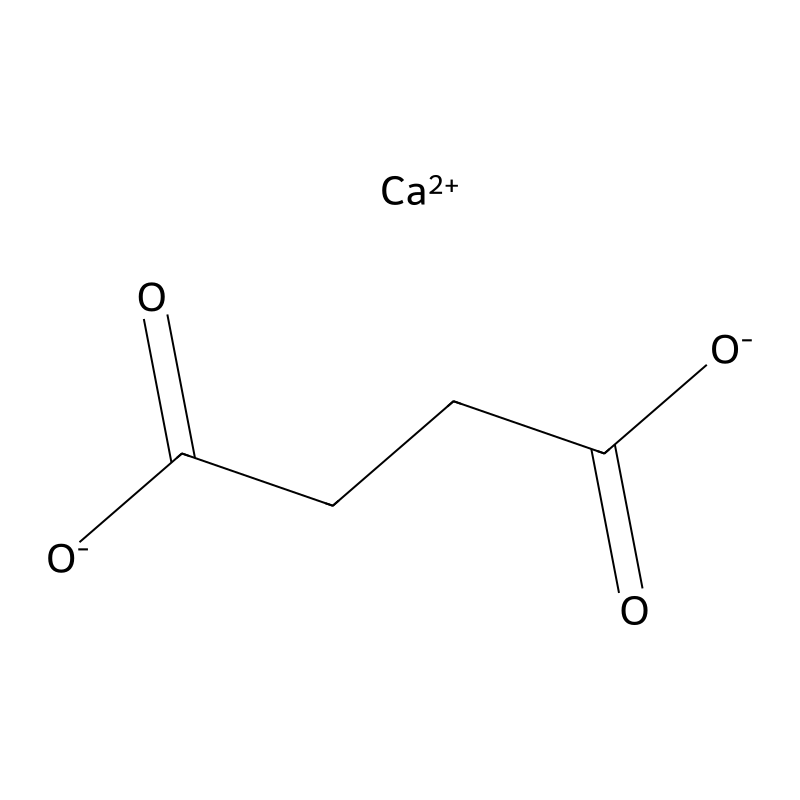

Calcium succinate is a calcium salt of succinic acid, with the chemical formula . It typically appears as a white crystalline powder. The compound is notable for its role in various biochemical processes and has garnered interest for its potential applications in medicine and agriculture.

This reaction highlights the formation of calcium succinate along with carbon dioxide and water. Additionally, calcium succinate can undergo hydrolysis and other transformations under different conditions, leading to various derivatives.

Calcium succinate exhibits several biological activities. It plays a crucial role in cellular metabolism, particularly in the tricarboxylic acid cycle, where it acts as an intermediate. Studies have shown that calcium ions can enhance the oxidation of succinate in mitochondrial respiration, thereby influencing energy production in cells . Furthermore, calcium succinate has been investigated for its potential antioxidant properties and its role in promoting cellular health.

Calcium succinate can be synthesized using multiple methods:

- Neutralization Reaction: Mixing calcium carbonate with succinic acid in aqueous solution results in the formation of calcium succinate.

- Gel Growth Method: This method involves growing single crystals of calcium succinate from a gel medium, which allows for controlled crystallization and better quality crystals .

- Hydrothermal Synthesis: Involves high-temperature and high-pressure conditions to facilitate the formation of calcium succinate crystals.

Each method offers distinct advantages regarding yield, purity, and crystal quality.

Calcium succinate finds applications in various fields:

- Pharmaceuticals: Used as a dietary supplement to support metabolic health.

- Agriculture: Acts as a soil conditioner and nutrient source for plants.

- Food Industry: Employed as a food additive due to its stabilizing properties.

- Material Science: Investigated for use in biodegradable plastics and other materials.

Research has indicated that calcium succinate interacts with various biological systems. For instance, it has been shown to stimulate mitochondrial respiration during the oxidation of succinate . Additionally, studies have explored its interactions with other metal ions and organic compounds, which could influence its effectiveness in biological applications.

Calcium succinate shares similarities with several other compounds, particularly other salts of succinic acid. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Succinate | NaC₄H₄O₄ | More soluble in water; often used in biochemical assays. |

| Potassium Succinate | KC₄H₄O₄ | Similar applications as sodium but with different solubility characteristics. |

| Magnesium Succinate | MgC₄H₄O₄ | Used as a dietary supplement for magnesium intake. |

| Barium Succinate | BaC₄H₄O₄ | Less common; primarily used in specialized industrial applications. |

Uniqueness of Calcium Succinate: Calcium succinate is distinct due to its dual role as both a source of calcium and a metabolic intermediate. Its ability to participate in biological reactions while providing essential nutrients makes it particularly valuable compared to its sodium or potassium counterparts.

Fermentation-Based Synthesis

Microbial Strains and Fermentation Conditions

Succinic acid, the precursor to calcium succinate, is predominantly produced via anaerobic fermentation using bacterial strains such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and Anaerobiospirillum succiniciproducens. These microbes utilize carbohydrates (e.g., glucose, glycerol) under CO₂-rich conditions, converting them into succinic acid via the reductive branch of the tricarboxylic acid (TCA) cycle.

Key Fermentation Parameters:

- pH: Maintained between 6.0–7.0 using alkaline neutralizers like Mg(OH)₂ or Ca(OH)₂.

- Temperature: 37–39°C for optimal microbial activity.

- Carbon Sources: Dual substrates such as glucose and glycerol enhance yield by 20–30% compared to single substrates.

Table 1: Microbial Strains and Production Performance

Neutralization and Precipitation Processes

Neutralization of succinic acid with alkaline agents forms insoluble succinate salts, which are subsequently isolated. Calcium hydroxide (Ca(OH)₂) and magnesium hydroxide (Mg(OH)₂) are widely used, but their selection impacts downstream processing:

- Calcium Hydroxide: Forms calcium succinate and gypsum (CaSO₄) as a byproduct during acidification with H₂SO₄. However, gypsum disposal poses environmental challenges.

- Magnesium Hydroxide: Generates magnesium succinate, which avoids gypsum formation. Acidification with HCl yields MgCl₂, which can be thermally decomposed to MgO for recycling.

Table 2: Neutralization Agents – Comparative Analysis

| Parameter | Ca(OH)₂ | Mg(OH)₂ |

|---|---|---|

| Byproduct | CaSO₄ (gypsum) | MgCl₂ (recyclable) |

| Succinic Acid Purity | 85–89% | 91–94% |

| Process Sustainability | Low (gypsum waste) | High (MgO recycling) |

| Reference |

Calcium Hydroxide vs. Magnesium Hydroxide Utilization

Magnesium-based neutralization is increasingly favored due to:

- Reduced Osmotic Stress: Mg²⁺ ions exhibit lower interference with microbial membranes compared to Ca²⁺.

- Enhanced Enzyme Activity: Mg²⁺ upregulates phosphoenolpyruvate carboxykinase (PckA) and fumarase (FumC), critical for succinate synthesis.

- Economic Viability: Recycling MgO via thermal decomposition (MgCl₂ → MgO + HCl at 300°C) reduces raw material costs by 30–40%.

In contrast, calcium-based methods remain relevant in low-budget setups despite lower yields (1.76–26.67% recovery).

Integration of Spent Biomass Recycle Systems

Advanced processes integrate biomass recycling to improve sustainability:

Mechanochemical synthesis represents an innovative approach to calcium succinate preparation that eliminates or significantly reduces solvent usage while offering advantages in reaction efficiency and environmental sustainability [1]. This solvent-free or solvent-reduced methodology involves applying mechanical force to reactants, typically through grinding or ball milling, to facilitate chemical transformations and coordination complex formation [4].

The mechanochemical approach to calcium succinate synthesis relies on the direct solid-state reaction between calcium-containing precursors and succinic acid [8]. This process can be conducted through various techniques, including manual grinding using a mortar and pestle for laboratory-scale synthesis or automated ball milling for larger-scale production [10]. The mechanical energy supplied during grinding overcomes activation energy barriers and promotes intimate mixing of reactants at the molecular level, enabling efficient complex formation [4] [8].

In typical mechanochemical coordination complex formation, calcium hydroxide or calcium oxide is ground together with crystalline succinic acid in stoichiometric ratios [14]. The grinding process can be performed under neat grinding (NG) conditions, where no solvent is added, or under liquid-assisted grinding (LAG) conditions, where minimal amounts of solvent are introduced to facilitate the reaction [12]. The addition of small quantities of water or other solvents during LAG can significantly enhance reaction rates through increased molecular mobility at particle interfaces [4].

The mechanochemical formation of calcium succinate proceeds through several stages:

- Initial mechanical activation of reactants through particle size reduction and creation of fresh reactive surfaces [10]

- Formation of intermediate coordination complexes at particle interfaces [4]

- Progressive transformation to the final calcium succinate product through continued mechanical energy input [8]

Research findings indicate that reaction parameters significantly influence the efficiency and outcome of mechanochemical calcium succinate synthesis, as summarized in Table 1 [12] [15]:

| Parameter | Effect on Reaction | Optimal Conditions |

|---|---|---|

| Milling frequency/intensity | Higher frequencies accelerate reaction rates | 600-800 rpm for planetary ball mills |

| Ball-to-powder ratio | Higher ratios increase energy transfer efficiency | 10:1 to 30:1 by weight |

| Milling time | Longer times increase conversion but may plateau | 30-120 minutes depending on other parameters |

| Liquid additive amount (for LAG) | Small amounts (5-10% by weight) enhance reaction | 0.05-0.1 μL/mg of solid reactants |

| Temperature | Moderate heating can accelerate complex formation | Room temperature to 60°C |

The mechanochemical approach offers several advantages for calcium succinate synthesis, including reduced environmental impact through elimination of bulk solvents, shorter reaction times compared to solution-based methods, and potential for continuous processing [10] [15]. Additionally, the solid-state nature of the reaction can lead to unique product characteristics, such as controlled particle size distribution and enhanced purity through reduced side reactions [8].

Salt-Substitution Reactions with Monovalent Bases

Salt-substitution reactions represent a significant synthetic route for calcium succinate production, particularly in industrial settings where process efficiency and product purity are paramount considerations [5]. These reactions involve the transformation of calcium succinate through ion exchange with monovalent bases, creating versatile pathways for both synthesis and further processing of calcium succinate [16].

The fundamental principle underlying salt-substitution reactions is the exchange of calcium ions with monovalent cations from bases such as sodium hydroxide, sodium carbonate, potassium hydroxide, or potassium carbonate [5] [18]. This exchange process can be represented by the following general reaction scheme when using sodium carbonate as the monovalent base [16]:

CaC₄H₄O₄ + Na₂CO₃ → 2NaC₂H₂O₄ + CaCO₃

The reaction proceeds through the displacement of calcium ions from calcium succinate by sodium ions, resulting in the formation of sodium succinate and calcium carbonate precipitate [5]. The driving force for this reaction is the lower solubility of calcium carbonate compared to calcium succinate, which shifts the equilibrium toward product formation [16] [19].

Several factors influence the efficiency and yield of salt-substitution reactions with monovalent bases in calcium succinate transformations [18]:

- The nature of the monovalent base significantly impacts reaction outcomes, with sodium and potassium bases generally providing higher yields compared to ammonium-based alternatives [5]

- The molar ratio between the monovalent base and calcium succinate affects conversion rates, with optimal ratios typically ranging from 0.9:1 to 1.5:1 [18]

- Reaction temperature and time influence the completeness of ion exchange, with elevated temperatures generally accelerating the process [5]

- The physical state of reactants (solution versus solid-state) determines reaction kinetics and product characteristics [16]

Table 2 summarizes comparative data on salt-substitution reactions using different monovalent bases for calcium succinate transformation [5] [18]:

| Monovalent Base | Molar Ratio (Base:Succinate) | Reaction Temperature (°C) | Conversion Rate (%) | Product Purity (%) |

|---|---|---|---|---|

| Sodium hydroxide | 1:1 | 50 | 99.3 | >98 |

| Sodium carbonate | 1:1 | 50 | 99.3 | >98 |

| Potassium hydroxide | 1:1 | 50 | 98.5 | >97 |

| Potassium carbonate | 1:1 | 50 | 98.2 | >97 |

| Ammonium carbonate | 1:1 | 50 | 98.7 | >95 |

Salt-substitution reactions offer several advantages in calcium succinate processing, including the ability to convert between different succinate salt forms with high efficiency [18]. This versatility is particularly valuable in industrial applications where specific succinate forms may be required for downstream processing or end-use applications [5]. Additionally, the calcium carbonate byproduct can often be recycled within the production process, contributing to overall process sustainability [18].

The reaction can be conducted in either batch or continuous modes, with continuous processing offering advantages for large-scale production [5]. In industrial settings, the reaction is typically performed in aqueous media with careful control of pH, temperature, and mixing conditions to optimize yield and product quality [18].

Sulfuric Acid Acidification for Succinic Acid Recovery

Sulfuric acid acidification represents a critical process in the recovery of succinic acid from calcium succinate, particularly in industrial fermentation-based production systems [20]. This method leverages the differential solubility properties of calcium succinate and calcium sulfate to liberate free succinic acid while precipitating calcium as calcium sulfate (gypsum) [22].

The acidification process involves treating calcium succinate with sulfuric acid according to the following reaction [20]:

CaC₄H₄O₄ + H₂SO₄ → C₄H₆O₄ + CaSO₄

When sulfuric acid is added to an aqueous slurry of calcium succinate, the calcium ions preferentially bind with sulfate ions to form insoluble calcium sulfate, while the liberated succinic acid remains in solution [22]. This reaction proceeds rapidly at room temperature, though moderate heating (70-95°C) is often employed to enhance reaction kinetics and improve the filtration characteristics of the calcium sulfate precipitate [20] [24].

The process typically follows these sequential steps [22] [24]:

- Preparation of a calcium succinate slurry (typically 20-40% w/v) in water

- Controlled addition of concentrated sulfuric acid with continuous agitation

- Reaction holding period to ensure complete conversion

- Filtration to separate calcium sulfate precipitate from succinic acid solution

- Washing of the filter cake to recover residual succinic acid

Research findings indicate that several parameters significantly influence the efficiency of the acidification process [20] [22]:

| Parameter | Optimal Range | Effect on Process |

|---|---|---|

| Sulfuric acid excess | 5-10% above stoichiometric | Ensures complete conversion of calcium succinate |

| Slurry concentration | 20-40% w/v | Balances reaction efficiency with filtration performance |

| Reaction temperature | 70-95°C | Improves calcium sulfate crystal formation and filtration |

| Agitation rate | Moderate to high | Prevents localized acid concentration and ensures uniform reaction |

| Holding time | 30-60 minutes | Allows complete reaction and crystal growth |

The acidification process typically achieves high recovery rates of succinic acid, with yields exceeding 95% of the theoretical maximum [22]. The resulting succinic acid solution generally contains 10-30% succinic acid by weight, depending on the initial calcium succinate concentration and process conditions [24].

A significant consideration in this process is the generation of calcium sulfate (gypsum) as a byproduct [21]. For every kilogram of succinic acid recovered, approximately 1.7 kilograms of calcium sulfate dihydrate are produced [20]. This byproduct requires appropriate management, though it can potentially be valorized for applications in construction materials or soil amendments [21] [24].

The succinic acid solution obtained after filtration contains various impurities, including residual calcium ions, sulfate ions, and fermentation byproducts [20]. Further purification steps, such as ion exchange treatment, activated carbon adsorption, or crystallization, are typically employed to achieve high-purity succinic acid suitable for commercial applications [22] [24].

Solid-Liquid Separation Techniques

The downstream processing of calcium succinate involves critical solid-liquid separation steps that determine the overall efficiency and economics of the purification process. These techniques are essential for removing impurities, concentrating the product, and preparing calcium succinate for subsequent processing stages [1] [2].

Filtration and Centrifugation Optimization

Vacuum Filtration Systems

Vacuum filtration represents the most widely employed technique for calcium succinate separation, particularly effective at elevated temperatures of 39-80°C. The process achieves separation efficiencies of 85-95% with processing times ranging from 0.5-2 hours [1] [3]. Industrial implementations utilize specialized filter papers, with Whatman Number 1 filter paper being the standard for laboratory-scale operations. The filtration rate optimization studies demonstrate that maintaining 64 gallons per hour per square foot represents the optimal balance between throughput and separation efficiency [4].

The calcium succinate precipitation process involves initial formation of calcium succinate trihydrate crystals, which can be effectively collected through vacuum filtration systems. The precipitated calcium succinate is filtered at 39°C by vacuum filtration, with broths from one-liter and two-liter fermentations being filtered using Whatman Number 1 filter paper in a 17-centimeter diameter ceramic Buchner funnel [3]. For larger fermentations, a 20-ounce cotton twill filter cloth in a 12-inch diameter Buchner funnel provides enhanced processing capacity with separation efficiencies of 90-95% [4].

Centrifugation Methodologies

Centrifugation techniques offer superior separation efficiency for calcium succinate processing, achieving 90-99% separation rates with processing times of 0.25-1 hours. The optimal centrifugation speed ranges from 9,000-15,000 revolutions per minute at temperatures of 4-25°C [1] [5]. The centrifugation process involves separating bacterial cells from fermentation broths through 15-minute cycles at 9,000 revolutions per minute at 4°C, followed by filtration through Whatman Number 1 paper [1].

Combined filtration and centrifugation systems demonstrate enhanced performance, achieving 95-99% separation efficiency. This hybrid approach utilizes vacuum filtration combined with centrifugation speeds of 4,500-9,000 revolutions per minute, providing optimal solid-liquid separation for industrial applications [5]. The temperature control during centrifugation is critical, with optimal ranges of 4-25°C ensuring crystal stability and preventing thermal degradation of the calcium succinate product.

Process Optimization Parameters

The optimization of filtration and centrifugation processes requires careful control of multiple parameters. Temperature control within the range of 39-80°C significantly impacts crystal formation and separation efficiency. pH optimization at 2.0-2.5 ensures complete precipitation of calcium succinate while minimizing impurity co-precipitation [1] [6].

Solid concentration optimization at 20-40% weight per volume provides optimal filterability while maintaining processing efficiency. Particle size control within the 10-100 micrometer range enhances separation rates and reduces processing time. Residence time optimization of 15-25 minutes allows for equilibrium achievement during the separation process [1] [4].

The wash volume ratio of 1:1 volume per volume ensures effective impurity removal while minimizing calcium succinate losses. Drying temperature control at 50-70°C maintains product stability while achieving moisture content below 0.5% for optimal storage quality [4].

Calcium Sulfate Gypsum Removal Strategies

Acidification and Filtration Methods

Acidification followed by filtration represents the most widely employed strategy for calcium sulfate gypsum removal, achieving 90-98% removal efficiency. The process involves pH adjustment to 2.0-2.5 at temperatures of 70-95°C, resulting in precipitation of calcium sulfate dihydrate (gypsum) [1] [7]. The acidification process utilizes concentrated sulfuric acid addition in 5-10% excess to ensure complete conversion of calcium succinate to succinic acid while precipitating calcium sulfate [4].

The filtration process following acidification demonstrates high efficiency, with filtration rates of 64 gallons per hour per square foot. The filter cake washing utilizes hot water at 70-95°C with wash volumes equivalent to the solution volume contained in the filter cake to remove all residual succinic acid [4]. The gypsum byproduct maintains high purity with calcium sulfate content exceeding 95%, making it suitable for construction materials or industrial applications.

Temperature-Controlled Crystallization

Temperature control strategies for gypsum removal utilize cooling from high temperatures to 25-40°C to promote selective calcium sulfate crystallization. This approach achieves 75-90% removal efficiency with moderate energy requirements [8]. The cooling process reduces gypsum solubility, causing precipitation prior to subsequent processing steps. The temperature reduction method is particularly effective in metallurgical applications where gypsum removal prevents equipment fouling and maintenance issues [9].

The crystallization seeding technique involves introducing calcium sulfate seed crystals at 70-95°C to promote controlled nucleation and crystal growth. This method achieves 85-95% removal efficiency with high-purity byproduct formation. The seeding process accelerates gypsum precipitation while maintaining crystal size distribution suitable for efficient separation [8].

Advanced Separation Technologies

Ion exchange techniques provide selective calcium sulfate removal with 85-95% efficiency at ambient temperatures. The process utilizes strong acid cation exchange resins in the hydrogen form to remove calcium ions, followed by anion exchange to remove sulfate ions. This method offers low energy consumption while achieving high removal efficiency [9].

Membrane separation technologies demonstrate 90-99% removal efficiency through size-based separation mechanisms. The process operates at 10-25°C with pressures of 1-5 bar, providing continuous processing capability. Membrane fouling represents a significant challenge, requiring periodic cleaning and replacement protocols [5].

Selective precipitation strategies involve preferential calcium sulfate formation through controlled pH adjustment to 9-13 at temperatures of 25-60°C. This approach achieves 70-85% removal efficiency with moderate energy requirements. The process utilizes calcium hydroxide or calcium oxide addition to promote selective gypsum precipitation while maintaining succinic acid in solution [7].

Process Performance Evaluation

The comparative analysis of gypsum removal strategies reveals significant variations in efficiency, energy requirements, and byproduct quality. Acidification and filtration methods provide the highest removal efficiency (90-98%) with high-purity byproducts but require substantial energy input for heating operations. Temperature control methods offer moderate efficiency (75-90%) with reduced energy consumption, making them suitable for specialized applications where energy costs are critical [7] [9].

The optimization of calcium sulfate gypsum removal strategies requires consideration of multiple factors including removal efficiency, energy consumption, byproduct quality, and industrial applicability. The integration of multiple techniques, such as temperature control followed by filtration, can enhance overall process performance while maintaining economic viability [8].